molecular formula C14H18N2O4 B6578930 4-(3,4-dimethoxybenzoyl)-3-methylpiperazin-2-one CAS No. 1101196-23-9

4-(3,4-dimethoxybenzoyl)-3-methylpiperazin-2-one

Cat. No.: B6578930
CAS No.: 1101196-23-9
M. Wt: 278.30 g/mol
InChI Key: SVICLSSMPNAGKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-Dimethoxybenzoyl)-3-methylpiperazin-2-one is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazin-2-one core with a 3,4-dimethoxybenzoyl group attached to the nitrogen atom at the 4-position and a methyl group at the 3-position.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3,4-dimethoxybenzoic acid and methyl piperazine-2-one.

  • Reaction Steps: The carboxylic acid group of 3,4-dimethoxybenzoic acid is activated using reagents like thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with methyl piperazine-2-one under controlled conditions to form the target compound.

  • Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods:

  • Batch Production: The compound can be produced in batches using the above synthetic route, with careful control of reaction conditions to ensure consistency and purity.

  • Continuous Flow Synthesis: For large-scale production, continuous flow synthesis methods can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

  • Reduction: Reduction reactions can target the carbonyl group, resulting in the formation of corresponding alcohols.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or chromic acid can be used under acidic conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Quinones and other oxidized derivatives.

  • Reduction Products: Alcohols and other reduced derivatives.

  • Substitution Products: Various substituted piperazines.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies, particularly in understanding enzyme mechanisms and receptor interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 3,4-Dimethoxybenzoyl chloride: Used in the synthesis of various derivatives.

  • Methyl piperazine-2-one: A key intermediate in the production of many pharmaceuticals.

Uniqueness: 4-(3,4-Dimethoxybenzoyl)-3-methylpiperazin-2-one stands out due to its specific structural features, which confer unique chemical and biological properties compared to its analogs.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation in both research and industry.

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Properties

IUPAC Name

4-(3,4-dimethoxybenzoyl)-3-methylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-9-13(17)15-6-7-16(9)14(18)10-4-5-11(19-2)12(8-10)20-3/h4-5,8-9H,6-7H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVICLSSMPNAGKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1C(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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